Standard antioxidant peptides lack nuclear penetration and sequence-specific DNA binding, limiting gene regulation studies. Pinealon (Glu-Asp-Arg) solves this as a synthetic tripeptide that enters the nucleus and binds CNG/CAG oligonucleotides.
- **Mechanism:** Direct nuclear translocation; site-specific DNA recognition; discriminates cytosine methylation status.
- **Antihypoxic potency:** Ranked highest among Vilon, Epitalon, and Vesugen in hypobaric hypoxia models.
- **Cognitive validation:** Superior to Cortexin in aged rodent Morris water maze learning outcomes.
- **Dose window:** 10-100 nM for ROS suppression (30 min incubation; cerebellar granule cells/PC12).
Lyophilized solid; 40 mg/mL solubility in H2O (warming/ultrasonic).
Molecular FormulaC15H26N6O8
Molecular Weight418.40 g/mol
Cat. No.B12403371
⚠ Attention: For research use only. Not for human or veterinary use.
Pinealon (Glu-Asp-Arg, CAS 175175-23-2) is a synthetic tripeptide developed as a short-chain analog of the bovine cerebral cortex-derived polypeptide complex Cortexin [1]. It is composed of L-glutamic acid, L-aspartic acid, and L-arginine, with a molecular weight of 418.40 g/mol . The compound is documented in the MeSH database as a synthetic tripeptide that increases cell viability by suppressing free radical levels and activating proliferative processes [2]. Pinealon is one of several short regulatory peptides (including epitalon and vesugen) studied for neuroprotective and geroprotective effects, primarily within the Russian scientific literature [1].
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Nuclear & DNA-binding researchPeptide penetrates nucleus and binds CNG/CAG motifs; supports epigenetic and transcriptional regulation studies.
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Antioxidant protection screeningReported ROS suppression and cell viability support in models of oxidative stress; not a simple radical scavenger.
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Gene expression regulation contextDual-phase action may modulate proliferative processes; suitable for pathway-response studies beyond receptor-mediated mechanisms.
[1] Kozina, L.S. (2008). [Investigation of antihypoxic properties of short peptides]. Advances in Gerontology, 21(1), 44-48. PMID: 18546825. View Source
[2] National Library of Medicine (NLM). (2012). Pinealon MeSH Supplementary Concept Data (UI: C570174). View Source
Why Pinealon Is Irreplaceable
Within the class of short-chain neuropeptides, Pinealon (Glu-Asp-Arg) exhibits a unique dual-action profile—ROS suppression coupled with direct genomic interaction—that is not uniformly shared by other tripeptides (e.g., Vesugen, Lys-Glu-Asp) or tetrapeptides (e.g., Epitalon, Ala-Glu-Asp-Gly) [1]. Furthermore, comparative studies reveal that Pinealon's functional outcomes diverge markedly from the polypeptide complex Cortexin, which serves as its conceptual precursor [2]. In learning and memory paradigms, Pinealon demonstrates a prevalent positive effect compared to Cortexin, while in free radical regulation, Cortexin exerts a more pronounced effect, indicating distinct mechanistic targets [2][3]. These divergent, dose-dependent properties underscore the critical need for specific compound selection; generic substitution within this peptide class cannot be assumed to yield equivalent experimental or functional outcomes.
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Sequence-dependent nuclear entry
Non-homologous peptides (Vilon, Epitalon) lack Glu-Asp-Arg motif; nuclear penetration and DNA binding may not transfer.
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Dual-phase concentration response
ROS suppression saturates at lower concentrations, while proliferation effects continue; simple antioxidants cannot replicate this profile.
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Endpoint profile mismatch
Cortexin shows stronger caspase-3 modulation, but Pinealon yields better functional learning outcomes; bidirectional differentiation limits direct substitution.
[1] Khavinson, V., Ribakova, Y., Kulebiakin, K., Vladychenskaya, E., Kozina, L., Arutjunyan, A., & Boldyrev, A. (2011). Pinealon increases cell viability by suppression of free radical levels and activating proliferative processes. Rejuvenation Research, 14(5), 535-541. doi:10.1089/rej.2011.1172. View Source
[2] Mendzheritsky, A.M., Karantysh, G.V., Ryzhak, G.A., & Prokofiev, V.N. (2015). [Pinealon and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia]. Advances in Gerontology, 28(3), 532-539. PMID: 28509493. View Source
[3] Mendzheritskii, A.M., Karantysh, G.V., Ryzhak, G.A., & Dem'ianenko, S.V. (2014). [Regulation of content of cytokines in blood serum and of caspase-3 activity in brains of old rats in model of sharp hypoxic hypoxia with Cortexin and Pinealon]. Advances in Gerontology, 27(1), 94-97. PMID: 25051764. View Source
Pinealon Comparative Evidence
Antihypoxic Potency Ranking
Pinealon demonstrates a prevalent positive effect on spatial learning in both young and old rats when compared directly to Cortexin. In a Morris water maze paradigm, Pinealon-treated animals exhibited significantly improved navigation learning relative to Cortexin-treated animals [1].
Antihypoxic rankingHead-to-head
1st / 4 Most pronounced protective effect among Vilon, Epitalon, Vesugen
Qualitative: Pinealon has a 'prevalent positive effect' on learning compared to Cortexin
Conditions
Young and old rats; Morris water maze (spatial navigation task)
Why This Matters
This direct, comparative behavioral evidence supports the selection of Pinealon over Cortexin for research models focused on cognitive enhancement or age-related learning deficits.
Cognitive FunctionAgingPeptide Geroprotectors
[1] Mendzheritsky, A.M., et al. (2013). [Effect of peptide geroprotectors on the navigation system learning and caspase-3 in brain structures in rats of different age]. Advances in Gerontology, 26(4), 671-678. PMID: 24738258 (English Abstract). View Source
Spatial Learning in Morris Water Maze
In a direct comparative study of aged rats subjected to hypoxic stress, Cortexin exhibited a more pronounced effect on reducing free radical processes and caspase-3 activity in the brain than Pinealon [1]. This indicates that while both are neuroprotective, Cortexin is a more potent inhibitor of this specific apoptotic executioner pathway under hypoxic conditions.
Spatial learningHead-to-head
Prevalent positive effect on learning in young and old rats vs. Cortexin; Morris water maze
Supports cognitive endpoint interpretation
Cortexin comparator; caspase-3 divergent
NeuroprotectionApoptosisCaspase-3
Evidence Dimension
Caspase-3 activity in brain tissue under hypoxic stress
Target Compound Data
Pinealon moderately increases caspase-3 activity in certain conditions, and shows a weaker overall suppressive effect [2].
Qualitative: Cortexin shows 'more pronounced effect' on caspase-3 activity reduction compared to Pinealon.
Conditions
18-month aged rats; model of acute hypobaric hypoxia
Why This Matters
For researchers specifically targeting the attenuation of apoptotic pathways (e.g., caspase-3 inhibition), this data demonstrates that Cortexin is a more appropriate and potent tool than Pinealon.
NeuroprotectionApoptosisCaspase-3
[1] Mendzheritsky, A.M., Karantysh, G.V., Ryzhak, G.A., & Prokofiev, V.N. (2015). [Pinealon and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia]. Advances in Gerontology, 28(3), 532-539. PMID: 28509493. View Source
[2] Mendzheritskii, A.M., et al. (2011). [Effects of introduction of short peptides before carotid artery occlusion on behaviour and caspase-3 activity in the brain of old rats]. Advances in Gerontology, 24(3), 484-488. PMID: 21809624. View Source
Free Radical and Caspase-3 Modulation
In a rat model of experimental diabetes, Pinealon demonstrated a dose-dependent effect on the maintenance of previously acquired skills in the Morris maze. The most positive effect was observed at a dose of 100 ng/kg, where the expression of NMDA receptor subunit genes (Grin1, Grin2b, Grin2d) showed minimal deviation from control values and an increased Grin2a/Grin2b ratio compared to 50 ng/kg and 200 ng/kg doses .
Free radical & caspase-3Head-to-head
Cortexin > Pinealon for oxidative/apoptotic markers; Pinealon > Cortexin for learning
Bidirectional endpoint differentiation
Cortexin stronger on free radical modulation
DiabetesCognitive FunctionNMDA Receptors
Evidence Dimension
Maintenance of learned skill and hippocampal NMDA receptor subunit gene expression
Target Compound Data
At 100 ng/kg: Minimal changes in Grin1, Grin2b, Grin2d expression; increased Grin2a/Grin2b ratio vs. other doses
Comparator Or Baseline
Pinealon at 50 ng/kg and 200 ng/kg, and diabetic control group
Quantified Difference
Qualitative: 100 ng/kg is the 'most positive' dose for skill maintenance and normalization of NMDA receptor subunit gene expression.
Conditions
Male rats (200-250 g); Morris water maze; streptozotocin-induced diabetes model; 5-day Pinealon administration post-training
Why This Matters
This internal dose-response comparison defines the optimal experimental dose of 100 ng/kg for studies of cognitive resilience against diabetic neuropathy, providing a precise, evidence-based parameter for research design.
DiabetesCognitive FunctionNMDA Receptors
Clinical Geroprotective Efficacy
In a model of hypobaric hypoxia, Pinealon (Glu-Asp-Arg) demonstrated the most pronounced antihypoxic effect among a panel of short regulatory peptides that included Vilon, Epitalon, and Vesugen [1]. This class-level inference positions Pinealon as the most efficacious candidate in this specific stress paradigm.
Geroprotective efficacyReported endpoint context
Clinical cohort (n=32); Vesugen showed more visible geroprophylactic effect; both slowed aging indicators
Qualitative: Pinealon is ranked as having the 'most pronounced' antihypoxic properties among the tested peptides.
Conditions
Model of hypobaric hypoxia; prenatal hypoxia experiments
Why This Matters
For researchers investigating neuroprotection against hypoxic/ischemic insult, this class-level evidence suggests Pinealon is the most potent candidate among its immediate peptide analogs, justifying its selection over other tri- and tetrapeptides.
HypoxiaNeuroprotectionShort Peptides
[1] Kozina, L.S. (2008). [Investigation of antihypoxic properties of short peptides]. Advances in Gerontology, 21(1), 44-48. PMID: 18546825. View Source
Pinealon Research Applications
Hypobaric Hypoxia Neuroprotection
Pinealon is the preferred compound for investigations into age-related cognitive decline and geroprotective interventions, particularly when the research outcome is improved spatial learning and memory. Its demonstrated prevalent positive effect over Cortexin in the Morris water maze in aged rats [1] makes it a superior choice for studies requiring robust cognitive performance metrics in aging populations.
Cognitive Aging & Spatial Memory
For preclinical research exploring therapeutic strategies for stroke, perinatal hypoxia, or other hypoxic-ischemic brain injuries, Pinealon offers the most potent antihypoxic profile among its class of short regulatory peptides (Vilon, Epitalon, Vesugen) [2]. Its selection is justified by its superior, class-level efficacy in mitigating the effects of oxygen deprivation.
Epigenetic & Transcriptional Regulation
In experimental models of diabetes mellitus where cognitive resilience and skill maintenance are the primary endpoints, Pinealon's well-defined, dose-dependent effects on NMDA receptor gene expression and spatial memory retention make it a precisely calibrated research tool. The identification of 100 ng/kg as the optimal dose for preserving cognitive function in diabetic rats provides a critical evidence-based parameter for rigorous experimental design.
Application
Selection Property
Validation Focus
Hypobaric hypoxia neuroprotection studies
Comparative antihypoxic ranking context
Neuronal survival endpoint validation
Spatial learning and memory aging models
Behavioral endpoint context over biochemical markers
Morris water maze performance validation
DNA binding and epigenetic regulation studies
Sequence-specific DNA interaction profile
CNG/CAG motif binding and methylation review
In vitro oxidative stress assays
Reported ROS suppression dose range
Dose-response window verification
[1] Mendzheritsky, A.M., et al. (2013). [Effect of peptide geroprotectors on the navigation system learning and caspase-3 in brain structures in rats of different age]. Advances in Gerontology, 26(4), 671-678. PMID: 24738258. View Source
[2] Kozina, L.S. (2008). [Investigation of antihypoxic properties of short peptides]. Advances in Gerontology, 21(1), 44-48. PMID: 18546825. View Source
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